molecular formula C24H16FNO4S2 B4592085 [3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate

[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate

Cat. No.: B4592085
M. Wt: 465.5 g/mol
InChI Key: PATOKGHAIUMDKW-STZFKDTASA-N
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Description

[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate is a useful research compound. Its molecular formula is C24H16FNO4S2 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-fluorobenzoate is 465.05047850 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

3-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-fluorobenzoate and its derivatives have been explored for their antimicrobial properties. Yolal et al. (2012) synthesized similar compounds demonstrating high anti-Mycobacterium smegmatis activity, indicating potential use in fighting bacterial infections (Yolal et al., 2012). Helal et al. (2013) also synthesized derivatives showing significant antibacterial and antifungal activities, comparable to standard antimicrobial agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anticancer Potential

Research has indicated the potential of these compounds in cancer treatment. Fathy et al. (2017) synthesized derivatives that showed significant in vitro anticancer activity against various cancer cell lines, surpassing the effectiveness of doxorubicin in some cases (Fathy et al., 2017). Deep et al. (2013) evaluated the anticancer potentials of similar compounds, finding some to be more potent than the standard drug 5-fluorouracil (Deep et al., 2013).

Applications in Photodynamic Therapy

The compound's derivatives have been explored for photodynamic therapy applications, particularly in cancer treatment. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with properties useful for photodynamic therapy, highlighting its potential as a Type II photosensitizer for treating cancer (Pişkin et al., 2020).

Other Applications

Additional applications include studies on molecular structure and quantum chemical calculations, as demonstrated by Yahiaoui et al. (2019), who conducted a combined experimental and theoretical study on a molecular structure related to this compound (Yahiaoui et al., 2019). Patel et al. (2013) synthesized derivatives for antimicrobial activity, expanding the compound's potential use in combating microbial diseases (Patel et al., 2013).

Properties

IUPAC Name

[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO4S2/c1-29-20-12-5-4-11-19(20)26-22(27)21(32-24(26)31)14-15-7-6-8-16(13-15)30-23(28)17-9-2-3-10-18(17)25/h2-14H,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATOKGHAIUMDKW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate
Reactant of Route 4
[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate
Reactant of Route 5
[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate
Reactant of Route 6
[3-[(Z)-[3-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-fluorobenzoate

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